molecular formula C11H12ClNO3S B12111857 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

Cat. No.: B12111857
M. Wt: 273.74 g/mol
InChI Key: BKZQSICUAKTKCK-UHFFFAOYSA-N
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Description

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S It is used primarily in research settings, particularly in the fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(Pyrrolidine-1-carbonyl)benzenesulfonyl chloride with thionyl chloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and filtration to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride
  • 3-fluoro-4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride

Uniqueness

4-(Pyrrolidine-1-carbonyl)benzene-1-sulfonyl chloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

IUPAC Name

4-(pyrrolidine-1-carbonyl)benzenesulfonyl chloride

InChI

InChI=1S/C11H12ClNO3S/c12-17(15,16)10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2

InChI Key

BKZQSICUAKTKCK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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